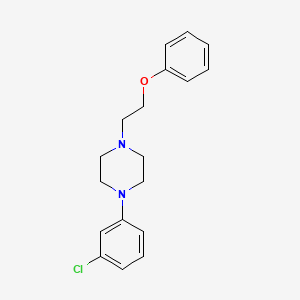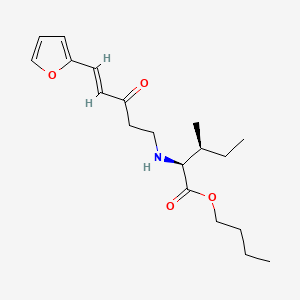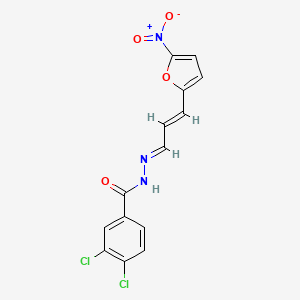
3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorobenzoic acid moiety and a nitrofuranyl-propenylidene hydrazide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide typically involves multiple steps. One common method starts with the preparation of 3,4-dichlorobenzoic acid, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is subsequently reacted with 5-nitro-2-furanyl-2-propenal under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorobenzoic acid moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and strong oxidizing agents like potassium permanganate (for oxidation). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
科学研究应用
3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
作用机制
The mechanism of action of 3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide involves its interaction with specific molecular targets. The nitro group is known to undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
3,4-Dichlorobenzoic acid hydrazide: Lacks the nitrofuranyl-propenylidene group, resulting in different chemical and biological properties.
5-Nitro-2-furanyl-2-propenylidene hydrazide: Lacks the dichlorobenzoic acid moiety, affecting its reactivity and applications.
Uniqueness
The uniqueness of 3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide lies in its combined functional groups, which impart distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.
属性
CAS 编号 |
85562-40-9 |
|---|---|
分子式 |
C14H9Cl2N3O4 |
分子量 |
354.1 g/mol |
IUPAC 名称 |
3,4-dichloro-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C14H9Cl2N3O4/c15-11-5-3-9(8-12(11)16)14(20)18-17-7-1-2-10-4-6-13(23-10)19(21)22/h1-8H,(H,18,20)/b2-1+,17-7+ |
InChI 键 |
SVHFCYSEYNBNNE-MRCMUJTASA-N |
手性 SMILES |
C1=CC(=C(C=C1C(=O)N/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-])Cl)Cl |
规范 SMILES |
C1=CC(=C(C=C1C(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


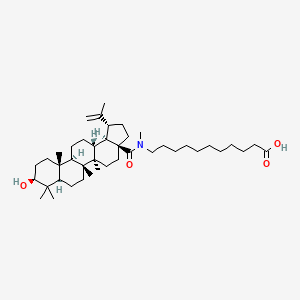



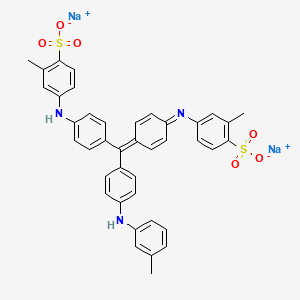
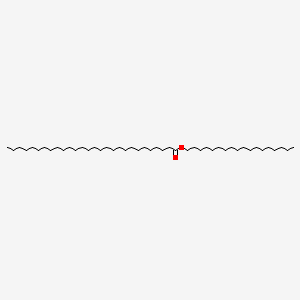


![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)



